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Pepstatin Ammonium -

Pepstatin Ammonium

Catalog Number: EVT-8208041
CAS Number:
Molecular Formula: C34H66N6O9
Molecular Weight: 702.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pepstatin Ammonium is classified as a non-selective aspartate protease inhibitor. It is produced by the fermentation of certain strains of actinomycetes, particularly Streptomyces griseus. The compound has been extensively studied for its inhibitory properties against aspartic proteases, which are critical in numerous biological processes, including protein digestion and disease mechanisms .

Synthesis Analysis

The synthesis of Pepstatin Ammonium involves several steps, primarily through microbial fermentation. The typical process includes:

  1. Fermentation: The production medium typically consists of glucose, starch, peptone, meat extract, sodium chloride, magnesium sulfate, and potassium phosphate. The fermentation process is carried out in shake cultures or fermentation tanks for approximately 3-5 days or 60-70 hours, respectively .
  2. Extraction: After fermentation, the culture filtrate is subjected to extraction processes. For instance, it can be extracted using butanol at a pH of 8.2. This method yields concentrated extracts that can be further purified .
  3. Purification: The crude extract undergoes purification steps such as adsorption with activated carbon followed by recrystallization from methanol to isolate pure Pepstatin Ammonium .

Technical Parameters

  • Fermentation Time: 3-5 days in shake culture; 60-70 hours in tank fermentation.
  • Extraction Solvent: n-butanol at pH 8.2.
  • Final Yield: Approximately 221 grams from 2,700 liters of culture filtrate .
Molecular Structure Analysis

Pepstatin Ammonium has a complex molecular structure characterized by its peptide nature. Its chemical formula is C34H64N6O8C_{34}H_{64}N_{6}O_{8}, and it features several functional groups that contribute to its biological activity.

Structural Features

  • Peptide Backbone: The structure consists of multiple amino acids linked by peptide bonds.
  • Functional Groups: Includes carboxylic acid groups that are crucial for its inhibitory activity against proteases.
  • Stereochemistry: The compound exhibits specific stereochemical configurations that enhance its binding affinity to target enzymes.

Molecular Data

  • Molecular Weight: Approximately 652.92 g/mol.
  • Melting Point: The methyl ester derivative has a melting point range of 229-231°C upon treatment with ammonia .
Chemical Reactions Analysis

Pepstatin Ammonium participates in various chemical reactions primarily related to its role as an enzyme inhibitor:

  1. Inhibition Mechanism: It acts as a competitive inhibitor for aspartic proteases such as pepsin and plasmepsins. The inhibition can be characterized by determining the half-maximal inhibitory concentration (IC50), which varies depending on the substrate used (e.g., hemoglobin or synthetic peptides) with values reported around 4.5 nM for pepsin .
  2. Esters Formation: The carboxyl group in Pepstatin can be converted into esters through standard esterification processes, which can alter its bioavailability and potency .

Reaction Conditions

  • Inhibition Studies: Kinetic studies indicate uncompetitive inhibition with hemoglobin and noncompetitive inhibition with synthetic substrates under specific conditions .
Mechanism of Action

The mechanism of action of Pepstatin Ammonium primarily involves its interaction with aspartic proteases:

  1. Binding Affinity: Pepstatin binds to the active site of aspartic proteases, preventing substrate access and subsequent catalysis.
  2. Specificity: The compound exhibits specificity towards certain enzymes based on structural compatibility; for instance, it shows varying inhibition profiles against different plasmepsins .

Relevant Data

  • Kinetic Parameters: Lineweaver-Burk plots have been utilized to elucidate the kinetic behavior of Pepstatin when interacting with various substrates, indicating multiple binding modes depending on concentration levels .
Physical and Chemical Properties Analysis

Pepstatin Ammonium exhibits distinct physical and chemical properties:

  • Solubility: It is insoluble in water but soluble in organic solvents such as methanol and butanol.
  • Stability: The compound remains stable under acidic conditions but can undergo hydrolysis under alkaline conditions.
  • pH Sensitivity: Its activity is influenced by pH levels; optimal activity occurs at lower pH values typical for gastric environments .
Applications

Pepstatin Ammonium has significant scientific applications:

  1. Biochemical Research: Used extensively to study the role of aspartic proteases in various biological processes and diseases.
  2. Drug Development: Investigated for potential therapeutic applications against diseases where aspartic proteases play a critical role, including certain cancers and parasitic infections like malaria .
  3. Analytical Chemistry: Employed in assays to measure enzyme activity and inhibition dynamics in laboratory settings.
Biosynthetic Pathways and Genetic Regulation

Nonribosomal Peptide Synthetase and Polyketide Synthase Hybrid Systems

Pepstatin biosynthesis defies the conventional colinearity principle of natural product assembly through an unconventional hybrid pathway. Genome sequencing of Streptomyces catenulae DSM40258 revealed a compact 18.3 kb pep gene cluster (pepA-J) encoding only three adenylation domains—insufficient for the pentapeptide backbone (Val-Val-Sta-Ala-Sta) of pepstatins. This paradox is resolved through iterative module usage and cross-talk between Nonribosomal Peptide Synthetase and Polyketide Synthase components [1] [5]. Key observations include:

  • Domain Economy: The stand-alone adenylation enzyme PepG activates both valine and leucine residues iteratively, while the dedicated alanine-activating Nonribosomal Peptide Synthetase PepD functions non-iteratively. The truncated Polyketide Synthase PepC lacks a full acyltransferase domain but collaborates with the leucine-activating Nonribosomal Peptide Synthetase PepB to extend the peptide chain with malonyl-CoA units [1].
  • Hybrid Programming: Biochemical analysis confirmed that the central and C-terminal statine residues derive from leucine-activated β-keto acid intermediates formed via PepB-PepC collaboration. This hybrid system differs fundamentally from fungal Polyketide Synthase-Nonribosomal Peptide Synthetase hybrids, which exhibit domain incompatibilities and divergent evolutionary trajectories [4] [8].
  • Gene Deletion Validation: Knockout of pepD (encoding the alanine module) abolished pepstatin production, confirming the cluster's essential role. Conversely, heterologous expression of the entire pep cluster in Streptomyces albus Del14 successfully reconstituted pepstatin biosynthesis [1].

Table 1: Core Enzymes in the Pepstatin Hybrid Assembly Line

GeneDomain CompositionFunctionIterative Use
pepBAdenylation, Peptidyl Carrier ProteinActivates leucine for statine precursorsNo
pepCTruncated Polyketide SynthaseMalonyl-CoA incorporation for β-keto acidsYes
pepDAdenylation, CondensationActivates and incorporates alanineNo
pepGStand-alone adenylationActivates valine/leucineYes

Role of F420H2-Dependent Oxidoreductases in Statine Formation

The statine residues distinguish pepstatins structurally and functionally. Traditionally, 3-hydroxy-4-amino acid motifs like statine were hypothesized to form via Polyketide Synthase ketoreductase domains using nicotinamide cofactors. However, pepstatin biosynthesis employs a novel F420H2-dependent pathway:

  • PepI Mechanism: The F420H2-dependent oxidoreductase PepI catalyzes tandem stereoselective reductions of β-keto intermediates bound to carrier proteins. Biochemical assays with deuterium-labeled F420H2 demonstrated PepI first reduces the central β-keto group to form the 3S,4S-statine, then acts processively on the C-terminal intermediate [1] [5].
  • Cofactor Specificity: F420H2 possesses a remarkably low redox potential (-360 mV), enabling energetically challenging reductions. Unlike flavins, deazaflavins like F420H2 avoid radical semiquinone states, ensuring strict two-electron transfers critical for chiral control [7]. Structural studies of PepI identified His62, Tyr122, and Gln229 as essential residues positioning the substrate for hydride transfer from F420H2 [5].
  • Evolutionary Uniqueness: PepI represents the only known iterative F420H2-dependent reductase. This contrasts with F420-dependent enzymes in mycobacteria that primarily function in nitroreduction or antioxidant defense without iterative capability [7]. Gene knockout of pepI caused accumulation of β-keto intermediates and their spontaneous decarboxylation products, confirming its indispensability [1].

Table 2: Contrasting Statine Biosynthesis Pathways

FeatureTraditional Hypothesis (KR-Dependent)Pepstatin Pathway (F420H2-Dependent)
Catalytic DomainPolyketide Synthase ketoreductaseDiscrete oxidoreductase (PepI)
CofactorNAD(P)HF420H2
Redox Potential-320 mV (NADPH)-360 mV (F420H2)
StereospecificityVariableStrict 3S,4S for both statines
Evolutionary PrevalenceWidespread in fungi/bacteriaUnique to pepstatin pathway

Trans-Acting and Iterative Mechanisms in Pepstatin Assembly

The pep cluster operates through trans-acting and iterative mechanisms that maximize catalytic efficiency with minimal genetic investment:

  • Trans-Enzyme Collaboration: PepB (Nonribosomal Peptide Synthetase) and PepC (Polyketide Synthase) function as discrete enzymes rather than fused hybrids. PepB loads leucine onto its peptidyl carrier protein, while PepC incorporates malonyl-CoA to generate a β-ketoacyl intermediate. This complex then translocates to PepI for reduction [1].
  • Iterative Cycling: Metabolic feeding studies confirmed PepG reactivates multiple times to incorporate both valine residues, while PepC iteratively adds malonyl units for both statine branches. This cyclical enzyme reuse contrasts with assembly-line systems where each module acts once [1] [5].
  • Carrier Protein Shuttling: The phosphopantetheinyl transferase PepH activates carrier proteins in PepB, PepC, and PepD, enabling inter-enzyme substrate transfer. This minimizes stoichiometric constraints and allows dynamic pathway flux [1].

Regulatory Genes and Transcriptional Activation (e.g., pepJ in Streptomyces spp.)

The LuxR-family transcriptional regulator PepJ governs cluster expression through nutrient-responsive activation:

  • Overexpression Effects: pepJ overexpression under the kasOp promoter increased pepstatin titers >25-fold in Streptomyces catenulae, confirming its role as a pathway-specific activator [1].
  • Deletion Phenotype: ΔpepJ mutants showed drastically reduced pepstatin production despite intact biosynthetic genes, indicating no functional redundancy among regulatory elements [1].
  • Upstream Signaling: PepJ likely integrates nitrogen/carbon availability signals, as LuxR regulators typically bind small-molecule ligands. However, its specific effectors remain unidentified [1] [9].

Heterologous Expression and Pathway Reconstitution in Model Organisms

Reconstituting pepstatin biosynthesis in genetically tractable hosts enables yield optimization and mechanistic studies:

  • Streptomyces albus Del14: Full pep cluster expression (18.3 kb) in this strain produced pepstatin congeners 1–4, including a novel derivative (4) with modified N-acylation. Titers reached ~15 mg/L without optimization [1].
  • Regulatory Engineering: Co-expression of pepJ under strong promoters increased yields 25-fold, demonstrating that regulatory bottlenecks limit production in native strains [1].
  • Chassis Limitations: Aspergillus terreus failed to express chimeric fungal-bacterial hybrids due to incompatibilities between bacterial Nonribosomal Peptide Synthetase/Polyketide Synthase domains and fungal trafficking machinery [4] [8].

Table 3: Heterologous Expression Systems for Pepstatin

Host StrainExpression StrategyTiter AchievedKey Challenges
Streptomyces albus Del14Entire pep cluster (18.3 kb)~15 mg/LLow initial yield
S. albus + pepJ OEpep cluster + kasOp::pepJ>375 mg/LRegulatory imbalance
Aspergillus terreusLovB-CheA chimeraNon-functionalFungal-bacterial incompatibility

Concluding Remarks

The biosynthesis of Pepstatin Ammonium exemplifies nature's ingenuity in natural product assembly. Its compact pep gene cluster achieves remarkable chemical complexity through F420H2-dependent reductions, trans-acting enzymes, and iterative catalysis—all orchestrated by the LuxR-type regulator PepJ. While heterologous production in Streptomyces albus offers a platform for yield improvement, fundamental questions remain regarding PepJ's activation triggers and PepI's structural dynamics during iterative reduction. These insights will inform engineering of statine-containing therapeutics and illuminate the untapped potential of F420H2-dependent enzymology.

Properties

Product Name

Pepstatin Ammonium

IUPAC Name

azane;(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid

Molecular Formula

C34H66N6O9

Molecular Weight

702.9 g/mol

InChI

InChI=1S/C34H63N5O9.H3N/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45;/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45);1H3/t22-,23-,24-,25-,26-,30-,31-;/m0./s1

InChI Key

WYSVECGZWBIQJQ-HXBNWBQASA-N

SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O.N

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O.N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O.N

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